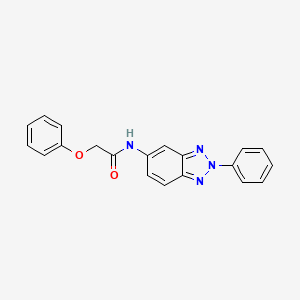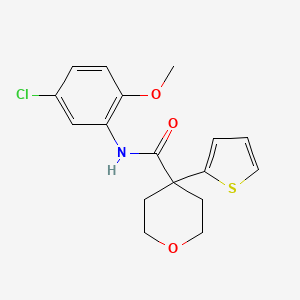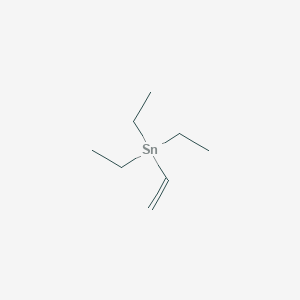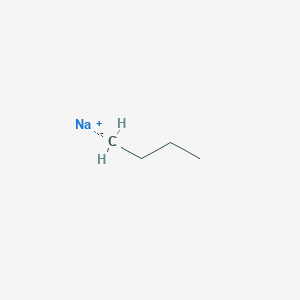
2-phenoxy-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxy-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications, particularly as UV stabilizers and corrosion inhibitors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core is synthesized by reacting o-phenylenediamine with nitrous acid, resulting in the formation of benzotriazole.
Acylation: The benzotriazole is then acylated with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the desired acetamide derivative.
The reaction conditions often involve maintaining a low temperature to control the reaction rate and prevent side reactions. Solvents like dichloromethane or chloroform are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-phenoxy-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or benzotriazole moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
2-phenoxy-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized as a UV stabilizer in plastics and coatings to enhance their durability and longevity.
Wirkmechanismus
The mechanism of action of 2-phenoxy-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with their cellular processes. The benzotriazole moiety can bind to enzymes or proteins, disrupting their function and leading to antimicrobial effects. Additionally, the compound’s ability to absorb UV light makes it effective as a UV stabilizer, protecting materials from degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazole: Known for its UV-absorbing properties and used as a UV stabilizer.
2-(2H-Benzotriazol-2-yl)-4-methylphenol: Another UV stabilizer with similar applications in plastics and coatings.
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol: Used in industrial applications for its UV-stabilizing properties.
Uniqueness
2-phenoxy-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide stands out due to its unique combination of the phenoxy and benzotriazole moieties, which confer both UV-stabilizing and potential bioactive properties. This dual functionality makes it a versatile compound with applications in various fields, from materials science to medicine.
Eigenschaften
CAS-Nummer |
431981-30-5 |
|---|---|
Molekularformel |
C20H16N4O2 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-phenoxy-N-(2-phenylbenzotriazol-5-yl)acetamide |
InChI |
InChI=1S/C20H16N4O2/c25-20(14-26-17-9-5-2-6-10-17)21-15-11-12-18-19(13-15)23-24(22-18)16-7-3-1-4-8-16/h1-13H,14H2,(H,21,25) |
InChI-Schlüssel |
HWOMMCZTRLZFMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)COC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzaldehyde](/img/structure/B14156972.png)
![1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 5,7-dimethyl-](/img/structure/B14156981.png)


![N-[2-(4-Methylphenoxy)ethyl]-2-nitrobenzamide](/img/structure/B14156991.png)




![5-bromo-2-methoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14157030.png)


